molecular formula C23H25N5O4 B11257193 7-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11257193
M. Wt: 435.5 g/mol
InChI Key: NLCVWRNHKMXUHX-UHFFFAOYSA-N
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Description

7-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety profiles .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target of interest .

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H25N5O4/c1-5-32-17-11-7-6-10-16(17)27-22(29)19-14(2)26-23-24-13-25-28(23)20(19)15-9-8-12-18(30-3)21(15)31-4/h6-13,20H,5H2,1-4H3,(H,27,29)(H,24,25,26)

InChI Key

NLCVWRNHKMXUHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=C(C(=CC=C4)OC)OC)C

Origin of Product

United States

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